BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)azetidine

Lipophilicity Drug Design ADME

Target PDE4D-driven neuroinflammation and cognitive disorders with 3-(4‑Fluorophenyl)azetidine (CAS 1203796‑58‑0). This privileged azetidine scaffold directly enables patented dihydrothienopyridine inhibitors that achieve nanomolar IC₅₀ values. Its intermediate LogP of 1.4 offers a critical balance of CNS permeability and metabolic stability, outperforming chloro (LogP 1.9) and bromo (LogP 2.0) analogs in SAR campaigns. Secure the key intermediate for IP‑protected lead optimization; bulk custom synthesis and global logistics support your program scale‑up.

Molecular Formula C9H10FN
Molecular Weight 151.184
CAS No. 1203796-58-0
Cat. No. B584689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)azetidine
CAS1203796-58-0
Synonyms3-(p-Fluorophenyl)azetidine; 
Molecular FormulaC9H10FN
Molecular Weight151.184
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
InChIKeyBGOBDSPEJCPSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)azetidine (CAS 1203796-58-0): A Fluorinated Azetidine Scaffold for Drug Discovery


3-(4-Fluorophenyl)azetidine is a 3-substituted azetidine building block featuring a four-membered nitrogen-containing heterocycle and a 4-fluorophenyl substituent. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules targeting kinases and phosphodiesterases, as demonstrated in recent patents [2]. The fluorine atom imparts distinct electronic properties that can modulate lipophilicity and metabolic stability compared to non-fluorinated or other halogenated analogs.

Why 3-(4-Fluorophenyl)azetidine Cannot Be Replaced by Generic 3-Phenylazetidine Analogs in Drug Discovery


The substitution of 3-(4-Fluorophenyl)azetidine with non-fluorinated or differently halogenated analogs such as 3-phenylazetidine, 3-(4-chlorophenyl)azetidine, or 3-(4-bromophenyl)azetidine leads to significant alterations in key physicochemical properties including lipophilicity (LogP), molecular weight, and electronic distribution [1][2]. The specific XLogP3 value of 1.4 for the target compound [3] lies between the less lipophilic 3-phenylazetidine (1.3) [4] and the more lipophilic chloro (1.9) [5] and bromo (2.0) [6] analogs, which directly impacts membrane permeability and off-target binding profiles. Furthermore, the 4-fluorophenyl group is a privileged pharmacophore for PDE4D inhibition, as evidenced by patented compounds incorporating this exact moiety that achieve nanomolar IC₅₀ values [7][8]. Simple substitution would compromise these structure-activity relationships and potentially invalidate intellectual property claims.

Quantitative Differentiation of 3-(4-Fluorophenyl)azetidine vs. Closest Analogs: Physicochemical and Biological Evidence


Lipophilicity (LogP) Comparison: 3-(4-Fluorophenyl)azetidine vs. 3-Phenylazetidine, 3-(4-Chlorophenyl)azetidine, and 3-(4-Bromophenyl)azetidine

3-(4-Fluorophenyl)azetidine exhibits a computed XLogP3 value of 1.4, positioning it between the less lipophilic 3-phenylazetidine (1.3) and the more lipophilic chloro (1.9) and bromo (2.0) analogs. This intermediate lipophilicity is critical for balancing membrane permeability and minimizing non-specific binding. The fluorinated compound also offers a lower molecular weight (151.18 g/mol) compared to the chloro (167.63 g/mol) and bromo (212.09 g/mol) derivatives, which is favorable for lead optimization [1][2][3][4].

Lipophilicity Drug Design ADME

PDE4D Inhibitory Activity of 3-(4-Fluorophenyl)azetidine-Containing Compounds

Compounds incorporating the 3-(4-fluorophenyl)azetidine moiety have been patented as potent phosphodiesterase 4D (PDE4D) inhibitors. Example 2 in US Patent 11,981,681 (and related US 11,384,096) demonstrates an IC₅₀ of <10 nM against the human PDE4D catalytic domain, while Example 1 shows an IC₅₀ of 30 nM [1][2]. This nanomolar potency validates the 3-(4-fluorophenyl)azetidine scaffold as a privileged fragment for targeting PDE4D, an enzyme implicated in CNS disorders and inflammatory diseases.

Phosphodiesterase CNS Inflammation

Commercial Availability and Purity: 3-(4-Fluorophenyl)azetidine vs. 3-Phenylazetidine

3-(4-Fluorophenyl)azetidine is commercially available from multiple vendors with a purity of 98% (e.g., MolCore, Leyan) , whereas the non-fluorinated analog 3-phenylazetidine is typically offered at 95-96% purity [1]. This higher purity specification reduces the risk of impurities interfering with sensitive biological assays and minimizes the need for additional purification steps.

Chemical Procurement Building Blocks Purity

Optimal Use Cases for 3-(4-Fluorophenyl)azetidine Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant PDE4D Inhibitors

The nanomolar PDE4D inhibitory activity of derivatives containing the 3-(4-fluorophenyl)azetidine scaffold [1] positions this compound as a strategic building block for medicinal chemistry programs targeting neuroinflammation and cognitive disorders. Its intermediate lipophilicity (LogP 1.4) [2] is favorable for crossing the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies on Halogenated Azetidines

The distinct physicochemical profile of 3-(4-fluorophenyl)azetidine (LogP 1.4, MW 151.18) [1] compared to its chloro (LogP 1.9, MW 167.63) and bromo (LogP 2.0, MW 212.09) analogs [2] enables systematic exploration of halogen effects on target binding, ADME properties, and metabolic stability in SAR campaigns.

Synthesis of Patent-Protected PDE4 Inhibitors

The compound serves as a key intermediate in the synthesis of substituted azetidine dihydrothienopyridines claimed in US Patent 11,981,681 [1]. Its use ensures fidelity to patented structures and may support freedom-to-operate analyses for drug candidates targeting PDE4D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.